Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Catalog No.
S12217821
CAS No.
M.F
C13H14O2S
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Product Name

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

IUPAC Name

furan-2-yl-(3-methyl-4-methylsulfanylphenyl)methanol

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C13H14O2S/c1-9-8-10(5-6-12(9)16-2)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3

InChI Key

WJLNAAGDSVTHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)SC

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound characterized by its unique structural features, which include a furan ring, a methylthio group, and a hydroxymethyl group. Its molecular formula is C13H14O2SC_{13}H_{14}O_{2}S, and it has a molecular weight of approximately 234.31 g/mol. The compound's structure is notable for the presence of both furan and phenyl rings, specifically with a methylthio substituent on the phenyl ring, which contributes to its distinct chemical properties and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form alcohols or other reduced derivatives.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at the aromatic or furan rings, allowing for further functionalization of the compound .

Research indicates that Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol exhibits potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects. Ongoing studies are exploring its efficacy as a therapeutic agent against various diseases.

The synthesis of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol typically involves:

  • Reactions with Furan Derivatives: The compound is synthesized through the reaction of furan derivatives with substituted benzaldehydes.
  • Grignard Reagent Method: A common synthetic route includes using a Grignard reagent for nucleophilic addition to the carbonyl group of the benzaldehyde derivative.
  • Industrial Production: On an industrial scale, continuous flow reactors and automated systems are utilized to enhance efficiency and yield, employing catalysts and optimized conditions for high purity products .

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: Research is ongoing regarding its potential as a therapeutic agent for various diseases.
  • Industry: It finds use in producing pharmaceuticals, agrochemicals, and other fine chemicals.

Interaction studies focus on how Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol reacts with biological macromolecules and other small molecules. Key areas include:

  • Reactivity with Enzymes: Investigating how this compound interacts with specific enzymes to modulate their activity.
  • Binding Studies: Analyzing how the compound binds to receptors or other molecular targets in biological systems.
    These studies are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Furan-2-yl(3-methoxy-4-(methylthio)phenyl)methanolContains a furan ring and methoxy groupLacks the methyl substituent on the phenyl ring
3-Fluoro-4-(methylthio)phenyl(furan-2-yl)methanolSimilar furan structure with fluorine substitutionDifferent halogen substituent affects reactivity
5-MethylfuranA simple furan derivative with a methyl groupLacks phenolic or thiol functionalities
5-Methyl-2-(methylthio)phenolContains similar thiol and methyl substitutionsNo furan ring present
2-MethylfuranAnother derivative with a single methyl groupLacks additional functional groups

Uniqueness

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol stands out due to its specific substitution pattern combining both furan and phenyl rings. This unique structure imparts distinct chemical and biological properties that make it valuable for various research and industrial applications .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.07145086 g/mol

Monoisotopic Mass

234.07145086 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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